Product packaging for Ipidacrine hydrochloride hydrate(Cat. No.:CAS No. 118499-70-0)

Ipidacrine hydrochloride hydrate

Cat. No.: B039990
CAS No.: 118499-70-0
M. Wt: 242.74 g/mol
InChI Key: SBTIBNSPYUUNGA-UHFFFAOYSA-N
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Description

Ipidacrine hydrochloride hydrate is a reversible acetylcholinesterase (AChE) inhibitor and a potassium channel blocker of significant interest in neuropharmacological research. Its primary mechanism involves potentiating cholinergic transmission by preventing the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This dual-action profile makes it a valuable pharmacological tool for investigating cholinergic systems, synaptic plasticity, and cognitive processes. Researchers utilize this compound in in vitro and in vivo studies to model and explore potential therapeutic interventions for neurodegenerative conditions, such as Alzheimer's disease and myasthenia gravis. Its application extends to studies of neuromuscular junctions, cognitive enhancement, and the role of potassium channels in neuronal excitability. This compound is provided as a high-purity, well-characterized material to ensure experimental reproducibility and reliability for the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19ClN2O B039990 Ipidacrine hydrochloride hydrate CAS No. 118499-70-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;;/h1-7H2,(H2,13,14);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTIBNSPYUUNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046734
Record name Ipidacrine hydrochloride hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118499-70-0
Record name Ipidacrine hydrochloride monohydrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipidacrine hydrochloride hydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline hydrochloride monohydrate
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Record name IPIDACRINE HYDROCHLORIDE MONOHYDRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action: Advanced Molecular and Cellular Research

Reversible Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitionbenchchem.compatsnap.commedchemexpress.comwikipedia.orgmedchemexpress.comnih.govnih.gov

Ipidacrine (B1672102) hydrochloride hydrate (B1144303) is a well-established reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). medchemexpress.commedchemexpress.comncats.io This inhibition leads to an increase in acetylcholine levels within the synaptic cleft, thereby enhancing cholinergic signaling. nih.gov

Enzymatic Binding Kinetics and Specificitymedchemexpress.commedchemexpress.commdpi.com

Ipidacrine exhibits a concentration-dependent and reversible inhibition of both AChE and BChE. medchemexpress.com While it inhibits both enzymes, it shows a degree of selectivity. The active site gorge of AChE is smaller (300 ų) compared to that of BChE (500 ų), which influences the binding of different ligands. mdpi.com This structural difference allows BChE to accommodate a wider variety of molecules. mdpi.comnih.gov The binding of inhibitors can be influenced by interactions with key residues, such as Trp82 in BChE and Trp86 in AChE. nih.gov

Kinetic studies have determined the inhibitory constants (IC₅₀) of Ipidacrine for these enzymes. The IC₅₀ value for AChE is approximately 1.0 µM (or 270 nM as reported in another study), and for BChE, it is 1.9 µM. medchemexpress.comcaymanchem.com This indicates a slightly higher potency for AChE inhibition. The binding of ligands can occur at both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. mdpi.comnih.gov

Inhibitory Activity of Ipidacrine

Enzyme IC₅₀ (µM)
Acetylcholinesterase (AChE) 1.0 medchemexpress.com

Impact on Acetylcholine Levels in Synaptic Cleftsbenchchem.comnih.govncats.ionih.gov

By inhibiting AChE and BChE, Ipidacrine effectively increases the concentration and prolongs the action of acetylcholine in the synaptic cleft. nih.gov This accumulation of acetylcholine enhances its stimulatory effect on postsynaptic receptors. nih.gov Anticholinesterase drugs, in general, lead to the accumulation of endogenous acetylcholine in the synaptic cleft. nih.gov This elevated level of acetylcholine can then more effectively stimulate both nicotinic and muscarinic receptors on the postsynaptic membrane, leading to enhanced nerve impulse transmission.

Comparative Analysis with Other Cholinesterase Inhibitors (e.g., Donepezil (B133215), Tacrine)nih.govnih.gov

Ipidacrine's profile as a cholinesterase inhibitor can be compared with other well-known drugs in this class, such as Donepezil and Tacrine (B349632). nih.gov Tacrine was one of the first reversible cholinesterase inhibitors used clinically but was withdrawn due to liver toxicity. nih.gov Ipidacrine is structurally related to Tacrine. medchemexpress.comnih.gov

In comparative studies, the potency and selectivity of these inhibitors vary. For instance, in one study, the order of potency for inducing tremor (a central cholinergic effect) in rats was rivastigmine (B141) > donepezil > tacrine > metrifonate. nih.gov Tacrine showed poor selectivity for central versus peripheral effects compared to other inhibitors like donepezil. nih.gov Donepezil is noted for its neuroprotective activities beyond its cholinesterase inhibition. nih.gov

Comparative IC₅₀ Values of Cholinesterase Inhibitors

Compound AChE IC₅₀ (nM)
Ipidacrine 270 caymanchem.com
Donepezil Not specified

Potassium Channel Modulationbenchchem.comwikipedia.orgmedchemexpress.comncats.io

In addition to its effects on cholinesterase, Ipidacrine also directly modulates the activity of potassium channels, a key factor in its mechanism of action. wikipedia.orgmedchemexpress.comncats.io This blockade of potassium channels contributes to its ability to stimulate impulse conduction in the nervous system. wikipedia.orgncats.io

Specific Potassium Channel Subtypes Affected (e.g., Voltage-Gated K+ Channels)nih.govnih.govnih.govmedchemexpress.com

Ipidacrine primarily targets voltage-gated potassium (Kv) channels. nih.gov The human genome contains 40 types of Kv channels that are crucial for various physiological processes, including the repolarization of neurons after an action potential. nih.gov The opening of these channels allows for the efflux of potassium ions, which helps to reset the membrane potential. medchemexpress.com Specific subtypes like Kv1.3 are highly expressed in lymphocytes and are considered targets for certain pathological conditions. nih.gov The modulation of Kv channels can be achieved by various agents, including small organic molecules like Ipidacrine, which can block the ion-conducting pore. nih.gov

Electrophysiological Manifestations of Channel Blockade (e.g., Prolonged Neuronal Depolarization)benchchem.comncats.ionih.gov

The blockade of potassium channels by Ipidacrine has significant electrophysiological consequences. By inhibiting the outward flow of potassium ions, Ipidacrine prolongs the repolarization phase of the action potential. This leads to a prolonged state of neuronal depolarization. ncats.io This extended depolarization enhances the excitability of the neuron and can increase the release of neurotransmitters. In some cases, a sustained and excessive depolarization can lead to a state known as depolarization blockade, where the neuron becomes inactivated and unable to fire further action potentials. nih.gov In a clinical context, the effects of Ipidacrine on nerve function have been observed through electroneuromyographic (ENMG) studies, which showed an increase in the amplitude of sensory and motor responses, suggesting an activation of nerve fiber function. nih.gov

Consequences for Impulse Transmission in Central and Peripheral Nervous Systems

Ipidacrine hydrochloride hydrate directly stimulates the conduction of impulses along nerve fibers and across interneuronal and neuromuscular synapses in both the central nervous system (CNS) and peripheral nervous system (PNS). ncats.ioncats.io This stimulation is a primary pharmacological effect of the compound. ncats.ioncats.io The drug's action is rooted in a dual mechanism: the blockade of potassium channels in the membranes of neurons and muscle cells, and the reversible inhibition of cholinesterase at the synapses. ncats.ioncats.io

In the peripheral nervous system, ipidacrine is used to treat a variety of conditions, including neuritis, polyneuritis, polyneuropathy, and myasthenia gravis, which are characterized by impaired nerve impulse conduction. europa.eu By increasing the amount of acetylcholine in the synaptic cleft, it activates neuromuscular transmission and enhances impulse conduction along peripheral nerves. scholarexpress.net Studies have shown that prolonged use of ipidacrine can increase the rate of excitation propagation along peripheral nerves, which may reflect the promotion of remyelination processes. scholarexpress.net For instance, in patients with discogenic radiculopathy and myelopathy, ipidacrine has been observed to significantly decrease the severity of flaccid paresis and reduce pain associated with nerve root lesions. scholarexpress.net This is attributed to its ability to enhance synaptic neuromuscular transmission and improve axonal conduction. scholarexpress.net

In the central nervous system, ipidacrine's ability to enhance cholinergic neurotransmission leads to improvements in cognitive functions such as memory, attention, and learning. medtigo.com Pharmacokinetic studies in rats have shown that ipidacrine rapidly enters the brain, with high concentrations found in the cortex and hippocampus, areas crucial for learning and memory. nih.gov Its effects on improving memory and slowing the progressive course of dementia have been noted. ncats.ioncats.io

Interactions with Other Neurotransmitter Systems

Neurotransmitter/HormoneEffect Potentiated by Ipidacrine
Adrenaline (Epinephrine)Enhanced effect on smooth muscle. ncats.ioncats.iowikipedia.org
SerotoninEnhanced effect on smooth muscle. ncats.ioncats.iowikipedia.org
HistamineEnhanced effect on smooth muscle. ncats.ioncats.iowikipedia.org
OxytocinEnhanced effect on smooth muscle. ncats.ioncats.iowikipedia.org

Modulation of Neuroinflammation

Neuroinflammation is a critical factor in a wide range of neurological disorders, including neurodegenerative diseases and nerve injuries. nih.gov It involves the activation of immune cells, both resident glial cells like microglia and astrocytes, and infiltrating peripheral immune cells. nih.gov While acute inflammation can be protective, chronic neuroinflammation often hinders tissue repair. nih.gov The cholinergic system is known to play a role in regulating inflammation through the "cholinergic anti-inflammatory pathway," primarily via the alpha7 nicotinic acetylcholine receptor (α7nAChR). nih.gov Augmenting cholinergic signaling can suppress excessive inflammation. nih.gov Although direct studies on ipidacrine's modulation of neuroinflammation are emerging, its mechanism as a cholinesterase inhibitor suggests a potential to influence these pathways by increasing acetylcholine levels. smolecule.com Some research indicates that ipidacrine may have effects beyond cholinesterase inhibition, such as modulating neuroinflammation and protecting nerve cells from damage. smolecule.com

Beyond Cholinesterase Inhibition and Potassium Channel Blockade: Emerging Mechanisms

Influence on Neuroplasticity and Long-Term Potentiation (LTP)

Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is fundamental to learning and memory. nih.gov A key cellular mechanism underlying neuroplasticity is Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov Ipidacrine has been identified as an enhancer of LTP. researchgate.net This effect is likely synergistic with its other mechanisms. The blockade of voltage-gated potassium channels by ipidacrine prolongs neuronal depolarization, which in turn increases the response of hippocampal NMDA receptors, a critical step for the induction of LTP. The augmentation of LTP is considered a significant contributor to ipidacrine's ability to improve memory, suggesting that its therapeutic effects are not solely due to cholinesterase inhibition. researchgate.net

Direct Action on Nerve Fibers and Synaptic Transmission

This compound exerts a direct stimulating effect on the conduction of impulses along nerve fibers and at interneuronal and neuromuscular synapses within both the central and peripheral nervous systems. ncats.io This action is primarily attributed to its ability to block potassium channels in the membranes of neurons and muscle cells. ncats.io By inhibiting these channels, ipidacrine prolongs the repolarization phase of the action potential, leading to an increased influx of calcium ions into the presynaptic terminal. This, in turn, enhances the release of neurotransmitters, including acetylcholine, into the synaptic cleft.

The dual mechanism of action, combining potassium channel blockade with reversible inhibition of cholinesterase, underpins its pharmacological effects. ncats.io This leads to an improvement and stimulation of impulse conduction in the nervous system and neuromuscular transmission. ncats.io Research has shown that this enhanced neurotransmission can help in conditions characterized by deficits in cholinergic regulation, such as peripheral neuropathies.

Antagonistic and Partial Agonistic Effects on Muscarinic Receptor Subtypes (M1, M2, M3)

Ipidacrine's interaction with muscarinic acetylcholine receptors (mAChRs) is complex, exhibiting a profile of both antagonistic and partial agonistic effects that vary among the receptor subtypes. Muscarinic receptors are crucial for mediating the effects of acetylcholine in the central and peripheral nervous systems. They are classified into five main subtypes, M1 through M5, each with distinct signaling pathways and physiological roles. nih.gov

The M1, M3, and M5 subtypes are coupled to Gq proteins, which activate phospholipase C, while the M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase. nih.gov The M1 receptor is significant in the central nervous system, influencing neurological functions, while the M2 receptor is predominant in the heart, and the M3 receptor is found in smooth muscle and glands. nih.gov

Metal Ion Binding Properties (e.g., Cu2+, Fe2+, Zn2+)

Recent research has highlighted the significance of metal ion dysregulation, particularly of copper (Cu2+), iron (Fe2+), and zinc (Zn2+), in the pathology of neurodegenerative diseases. nih.gov These metal ions are known to play a pivotal role in processes such as the aggregation of amyloid-beta plaques. nih.gov Compounds with the ability to chelate, or bind, these metal ions are of increasing interest for their therapeutic potential. nih.gov

Quantum chemistry studies have shown that transition metal cations like Cu2+ and Zn2+ can form complexes with various organic molecules. nih.gov For instance, the Cu2+ ion has been observed to form the strongest complexes with aromatic amino acids compared to other divalent metal ions like Ni2+ and Zn2+. nih.gov Specifically, Cu2+ has a high affinity for binding to both nitrogen and oxygen sites in amino acids. nih.govrsc.org The ability of a compound to bind to these metal ions can be influenced by the presence of other molecules, such as water. rsc.org While direct studies on the metal-binding properties of this compound are not extensively detailed in the provided results, the principle of metal chelation by structurally related compounds is an active area of investigation. nih.gov

Antioxidant Activity and ABTS Scavenging

This compound has demonstrated antioxidant properties, specifically the ability to scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cations. The ABTS assay is a common method used to evaluate the antioxidant capacity of both hydrophilic and lipophilic compounds. nih.gov The assay involves the generation of a pre-formed ABTS radical monocation, which is then reduced by hydrogen-donating antioxidants, leading to a measurable decolorization. nih.gov

The ability of a compound to scavenge ABTS radicals is a key indicator of its antioxidant potential. This activity is crucial as it helps in neutralizing harmful free radicals in the body. nih.gov The scavenging activity is often quantified by the IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the radical-scavenging effect. nih.govmdpi.com While specific IC50 values for ipidacrine are not provided in the search results, its documented ability to scavenge ABTS radicals points to a protective role against oxidative stress.

Interactive Data Table: Antioxidant Activity Metrics

Compound/ExtractAssayIC50 Value (µg/mL)
Gallic acid hydrateABTS1.03 ± 0.25 nih.gov
(+)-Catechin hydrateABTS3.12 ± 0.51 nih.gov
Caffeic acidABTS1.59 ± 0.06 nih.gov
Rutin hydrateABTS4.68 ± 1.24 nih.gov
HyperosideABTS3.54 ± 0.39 nih.gov
QuercetinABTS1.89 ± 0.33 nih.gov
KaempferolABTS3.70 ± 0.15 nih.gov
Baked cricket hydrolysate peptideDPPH10.9 mdpi.com
Raw mealworm hydrolysateABTS5.3 mdpi.com
Boiled locust hydrolysate peptidesFe2+ chelation2.57 mdpi.com

Clinical Investigations and Therapeutic Potentials

Clinical Trials in Neurological Conditions (Excluding Dosage and Administration)

Clinical experience with ipidacrine (B1672102) is considerable, particularly in the context of diseases affecting the peripheral nervous system. scholarexpress.net Its potential has also been explored in central neurodegenerative disorders like Alzheimer's disease.

Ipidacrine has been investigated as a potential treatment for Alzheimer's disease (AD) due to its role as a reversible acetylcholinesterase (AChE) inhibitor. researchgate.net The rationale is that by inhibiting AChE, ipidacrine can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is crucial for memory and cognitive processes and is typically reduced in AD patients. scholarexpress.net

In clinical trials for Alzheimer's disease and other dementias, cognitive function is a primary endpoint. The Mini-Mental State Examination (MMSE) is a commonly used tool to assess changes in cognitive status. For a drug to be considered effective in early-stage AD, it would need to demonstrate a statistically significant slowing of cognitive decline as measured by scales like the MMSE. pharmafocuseurope.comnih.gov For instance, trials for other AD therapies have set specific MMSE score ranges (e.g., 22 to 30) as inclusion criteria for participants with early symptomatic Alzheimer's. lilly.com The goal of these assessments is to detect a meaningful difference in cognitive decline between the treatment and placebo groups over the trial period. pharmafocuseurope.com However, a significant challenge in trials for early AD or mild cognitive impairment (MCI) is that cognitive scales like the MMSE and the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) can suffer from floor effects, making it difficult to detect subtle changes in less impaired patients. innovationscns.com

Behavioral and Psychological Symptoms of Dementia (BPSD) are a major cause of functional impairment and caregiver distress. nih.gov These symptoms include agitation, aberrant motor behavior, anxiety, irritability, and sleep disturbances. nih.govclinicaltrialsarena.com Clinical trials often use assessment tools like the Neuropsychiatric Inventory (NPI) to evaluate the effect of an intervention on these behaviors. clinicaltrialsarena.com Studies have shown that symptoms like aberrant motor behavior, agitation, and irritability are highly common across various types of dementia, suggesting they are key targets for intervention. nih.gov An effective therapy would be expected to reduce the frequency and severity of these challenging behaviors, thereby improving the quality of life for both the individual with dementia and their caregivers.

Historically, clinical trials for Alzheimer's disease have faced significant hurdles. Many trials targeting the beta-amyloid pathway, for example, have failed to show a significant slowing of cognitive decline despite successfully reducing amyloid plaques. nih.govnews-medical.net A major limitation in AD drug development is the complexity of the disease and the high failure rate in late-stage clinical trials. nih.gov Furthermore, the placebo effect can complicate the interpretation of results. nih.gov For early-stage AD trials, a key challenge is that the clinical course of worsening without treatment can be very slight, making it difficult to detect a drug's effect over short trial durations, which are often less than one year. nih.gov The limited utility of standard cognitive scales in patients with mild impairment also poses a significant methodological limitation, as these tools may not be sensitive enough to capture small but meaningful changes. innovationscns.com

Ipidacrine has been extensively studied for its efficacy in various disorders of the peripheral nervous system, particularly those characterized by motor deficits. scholarexpress.net Its ability to improve impulse conduction along nerve fibers and enhance neuromuscular transmission makes it a compound of interest for these conditions. scholarexpress.net Electroneuromyography (ENMG) is often used to confirm the clinical effects of ipidacrine, showing increased amplitude of muscle responses and other signs of activated reinnervation processes. scholarexpress.net

Ipidacrine has demonstrated efficacy in the treatment of both mononeuropathies (damage to a single peripheral nerve) and polyneuropathies (widespread peripheral nerve damage). scholarexpress.netnih.gov

In a study involving patients with mononeuropathies, such as tunnel syndromes and radiculopathies, the addition of ipidacrine to standard therapy resulted in more significant positive changes compared to the control group. nih.gov These changes were documented through clinical assessment and electroneuromyographic (ENMG) data, which showed an increased amplitude of the M-response in affected muscles and a higher nerve conduction velocity, indicating active remyelination processes. nih.gov Timely treatment with ipidacrine in patients with mononeuropathies has been associated with an earlier onset of positive clinical effects and a more complete restoration of motor functions. scholarexpress.net

For polyneuropathies, such as diabetic polyneuropathy (DPN), ipidacrine has also shown positive results. In a study of patients with DPN, treatment with ipidacrine led to a significant reduction in the severity of neuropathic pain. ima-press.netima-press.net The effectiveness was measured using the Neurological Symptoms Score (NSS), which showed a marked decrease in scores for the groups receiving ipidacrine. ima-press.netima-press.net

The table below summarizes findings from a clinical-electroneuromyographic study on ipidacrine in patients with mononeuropathies. nih.gov

GroupNumber of Patients (n)TherapyKey Outcome
Main Group 20Ipidacrine + Basic TherapyMore significant positive ENMG dynamics (increased M-response amplitude, increased nerve conduction velocity) compared to control.
Control Group 15Basic Therapy OnlyLess significant changes in ENMG parameters compared to the main group.

The following table presents results from a study on the efficacy of ipidacrine in patients with diabetic polyneuropathy, based on the Neurological Symptoms Score (NSS). ima-press.net

GroupTreatment DetailsNSS Score Reduction (Day 30)NSS Score Reduction (Day 60)
Group 1 Oral Ipidacrine for 60 daysNot specified37% (p<0.05)
Group 2 Intramuscular then Oral Ipidacrine22% (p<0.05)35% (p<0.05)
Comparison Group Basic Therapy OnlyNo significant changeNo significant change

Peripheral Nervous System Disorders

Neuromuscular Transmission Enhancement

Ipidacrine hydrochloride hydrate (B1144303) demonstrates a significant capacity to enhance neuromuscular transmission through a dual mechanism of action. ncats.io It functions by blocking potassium channels in the membranes of both neurons and muscle cells and by reversibly inhibiting cholinesterase at the synapse. ncats.io This dual action leads to a direct stimulation of impulse conduction along nerve fibers and across neuromuscular synapses in both the central and peripheral nervous systems. ncats.io

The blockade of voltage-gated potassium channels (specifically Kᵥ1.1–1.3) by ipidacrine results in a 20–30% prolongation of neuronal action potentials. This extended depolarization works in synergy with the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, ipidacrine increases the synaptic levels of acetylcholine (ACh) by 40–60% in key brain regions like the hippocampus and cortex. This elevation in acetylcholine, a critical neurotransmitter for muscle contraction, coupled with the prolonged nerve impulse, leads to improved muscle strength and tone. medtigo.com

Clinical models have shown that this enhanced neuromuscular transmission can reverse paclitaxel-induced neuropathy by 15–25%. Furthermore, electrophysiological studies in animal models have demonstrated that ipidacrine can restore motor endplate potentials by 65% in cases of sciatic nerve crush injuries. The compound's ability to restore impulse transmission after blockade from various factors like trauma and inflammation underscores its therapeutic potential in a range of peripheral nervous system disorders. rompharm.ro

Mechanism of ActionEffect on Neuromuscular TransmissionSupporting Evidence
Potassium Channel Blockade Prolongs neuronal action potentials by 20-30%. Blocks voltage-gated potassium channels (Kᵥ1.1–1.3).
Cholinesterase Inhibition Increases synaptic acetylcholine (ACh) levels by 40-60%. Reversibly inhibits acetylcholinesterase (AChE). ncats.io
Combined Effect Enhances impulse transmission at neuromuscular junctions. Reverses paclitaxel-induced neuropathy by 15-25% in clinical models. Restores motor endplate potentials by 65% in rat models of sciatic nerve crush injury.
Electroneuromyographic (ENMG) Dynamics

Clinical studies utilizing electroneuromyography (ENMG) have provided objective evidence of ipidacrine's efficacy in improving nerve function. In a study involving patients with mononeuropathies, those treated with ipidacrine in addition to standard therapy showed significantly more positive ENMG dynamics compared to a control group. nih.gov These changes included an increased amplitude of the M-response in the muscles of the hand and feet, as well as an increased nerve conduction velocity in peripheral nerves, which is indicative of remyelination activity. nih.gov

These ENMG findings suggest that ipidacrine primarily targets the efferent (motor) fibers of peripheral nerves. nih.gov Another study investigating the effects of ipidacrine under conditions of artificial nerve decompression found that the compound led to an increase in the amplitude of the sensory and, to a lesser extent, the M-response. nih.gov This indicates an activation of axonal transport and the preservation of function in the compressed nerve. nih.gov

ENMG ParameterChange Observed with IpidacrineIndication
Amplitude of M-response Increased in hand and feet muscles. nih.govImproved muscle response to nerve stimulation.
Nerve Conduction Velocity Increased in peripheral nerves. nih.govSuggests remyelination activity.
Sensory and M-response Amplitude (under compression) Increased. nih.govActivation of axonal transport and preserved nerve function. nih.gov

Central Nervous System Disorders

Ipidacrine has shown therapeutic potential in various central nervous system (CNS) disorders, primarily through its action as a reversible cholinesterase inhibitor that directly stimulates impulse transmission at CNS synapses by blocking membrane potassium channels. rompharm.ro

Bulbar Paralysis

Ipidacrine is indicated for the treatment of bulbar palsy and paresis. rompharm.ro Its mechanism of action, which involves enhancing neuromuscular transmission and stimulating impulse conduction, is beneficial in conditions characterized by damage to the motor nuclei of the cranial nerves.

Cognitive Impairments Post-Stroke and Neurotrauma

Ipidacrine has been investigated for its role in improving cognitive function following ischemic stroke and other organic brain lesions. rompharm.rowiadlek.pl Post-stroke cognitive impairment (PSCI) is a frequent complication, with deficits in learning and memory being particularly common. nih.gov

In patients with chronic cerebral ischemia, the administration of ipidacrine hydrochloride monohydrate has been part of a complex therapy aimed at correcting neurotransmitter metabolism. wiadlek.pl The rationale is based on ipidacrine's ability to increase the levels of the neurotransmitter acetylcholine, which is crucial for cognitive processes. medtigo.comwiadlek.pl Studies suggest that ipidacrine possesses nootropic (cognition-enhancing) and mnemotropic (memory-enhancing) effects. wiadlek.pl

A study on patients in the recovery period of hemorrhagic hemispheric stroke found that a combination therapy including ipidacrine improved rehabilitation effectiveness, particularly in the domain of cognitive functions. semanticscholar.org Specifically, the combination therapy led to better refinement of memory and awareness. semanticscholar.org Animal studies have also demonstrated that ipidacrine can improve scopolamine-induced amnesia, a model for memory impairment. nih.gov

ConditionTherapeutic Application of IpidacrineSupporting Research
Bulbar Paralysis Treatment of bulbar palsy and paresis. rompharm.roIndicated for CNS diseases with motion disorders. rompharm.ro
Post-Stroke Cognitive Impairment Improvement of cognitive functions, memory, and awareness. semanticscholar.orgCombination therapy with ipidacrine improved cognitive outcomes in hemorrhagic stroke patients. semanticscholar.org Ipidacrine has nootropic and mnemotropic effects. wiadlek.pl
Neurotrauma (Organic CNS Lesions) Used during the recovery period to address motion disorders. rompharm.roIndicated for the recovery period after organic CNS lesions. rompharm.ro

Lewy Body Dementia

While research on ipidacrine for Lewy body dementia is not as extensive as for other cholinesterase inhibitors like donepezil (B133215) and rivastigmine (B141), its mechanism of action suggests potential benefits. nih.gov Cholinesterase inhibitors are a first-line treatment for dementia with Lewy bodies. nih.gov Ipidacrine, as a reversible inhibitor of acetylcholinesterase, increases acetylcholine levels, which can help address the cognitive and neuropsychiatric symptoms associated with this condition. ncats.iomedtigo.com

Ophthalmic Conditions: Glaucoma

The primary treatment for glaucoma focuses on lowering intraocular pressure (IOP). nih.gov This is often achieved by using topical medications that either suppress the formation of aqueous humor or increase its outflow from the eye. nih.gov While direct research on ipidacrine for glaucoma is limited, its class of drugs, cholinesterase inhibitors, has a historical basis in glaucoma treatment. Cholinergic agents can increase the outflow of aqueous humor. However, the current mainstay treatments for open-angle glaucoma are prostaglandin (B15479496) analogs and beta-blockers. glaucoma.org

Combination Therapies and Synergistic Effects

The co-administration of ipidacrine with other cholinergic agents may lead to enhanced therapeutic effects, particularly for cognitive impairments. smolecule.com As an acetylcholinesterase inhibitor, ipidacrine increases the levels of acetylcholine in the synaptic cleft. When combined with other drugs that act on the cholinergic system, such as direct-acting cholinergic receptor agonists, a synergistic effect can occur. nih.gov This can potentially amplify the desired physiological responses. However, this also increases the risk of adverse effects associated with excessive cholinergic stimulation. nih.govdrugbank.com For instance, combining ipidacrine with substances like acetylcholine, bethanechol, or methacholine (B1211447) can increase the risk or severity of adverse effects. drugbank.com

A case series involving female patients with acute urinary retention explored a combination therapy that included an α-blocker and a cholinergic drug (distigmine bromide), to which acotiamide (B1238670) hydrochloride hydrate was added. nih.gov Acotiamide, which has an antagonistic effect on muscarinic M1 and M2 receptors, was investigated for its potential to improve outcomes in this context. nih.gov

Combining ipidacrine with choline (B1196258) precursors, which are essential for the synthesis of acetylcholine, has been investigated as a strategy to enhance cholinergic neurotransmission. nih.govnih.gov

Choline Alfoscerate (alpha-GPC) : This compound serves as a precursor in the biosynthesis of acetylcholine. researchgate.netdrugbank.com Research indicates a neuroprotective synergy when ipidacrine is co-administered with choline alfoscerate. smolecule.com This combination has been shown to augment the synthesis of membrane phosphatidylcholine, which can help mitigate neuronal damage. smolecule.com Studies in animal models have demonstrated that the association of choline alfoscerate with a cholinesterase inhibitor like rivastigmine (which has a similar mechanism to ipidacrine) dose-dependently increased acetylcholine levels. nih.gov This suggests that combining a precursor like choline alfoscerate with an acetylcholinesterase inhibitor can be a viable strategy for pathologies characterized by cholinergic deficits. nih.gov

Citicoline (B1669096) : Citicoline is another naturally occurring compound that serves as a source of choline for the synthesis of acetylcholine and is a precursor for the synthesis of phospholipids (B1166683) in neuronal membranes. nih.govresearchgate.net It is recognized for its neuroprotective properties. nih.gov While direct studies combining ipidacrine and citicoline are not detailed in the provided results, the complementary mechanisms of action—ipidacrine preventing acetylcholine breakdown and citicoline providing a key building block for its synthesis—suggest a strong theoretical basis for synergistic effects in treating cognitive and neurological disorders. smolecule.comresearchgate.net

Ipidacrine has been utilized in combination therapies aimed at improving recovery outcomes in neurological rehabilitation, particularly following a stroke.

In a study involving patients in the recovery period of a hemorrhagic stroke, a combination therapy of ipidacrine hydrochloride (5 mg) and phenibut (300 mg) was administered in addition to standard rehabilitation treatment. rjn.com.ro The results indicated that this combination improved the effectiveness of rehabilitation, specifically by enhancing cognitive functions. rjn.com.ro Ipidacrine's role as a reversible acetylcholinesterase inhibitor stimulates neuromuscular conduction, while phenibut is noted to have a positive effect on metabolic processes in cerebral neurons. rjn.com.ro

Another study focused on patients with facial neuropathy found that adding ipidacrine to a complex treatment regimen accelerated the recovery of motor function of the facial nerve. scholarexpress.net Similarly, in the rehabilitation of patients with ischemic stroke, ipidacrine has been used as part of a combination therapy that includes non-steroidal anti-inflammatory drugs (NSAIDs) and non-medicinal therapies, contributing to a more complete recovery of motor function and a reduction in radicular pain. scholarexpress.net

Interactive Table: Ipidacrine Combination Therapy in Neurological Rehabilitation

ConditionCombination Agent(s)Observed OutcomeStudy Finding
Hemorrhagic StrokePhenibutImproved cognitive function during recovery.The combined drug improved rehabilitation effectiveness rates. rjn.com.ro
Ischemic StrokeNSAIDs, non-medicinal therapyMore complete recovery of motor function and reduced pain.Contributed to recovery and reduction in radicular pain syndrome. scholarexpress.net
Facial NeuropathyStandard complex treatmentAccelerated recovery of motor function.The use of ipidacrine increases the effectiveness of treatment. scholarexpress.net

As a cholinesterase inhibitor that also blocks membrane potassium channels, ipidacrine hydrochloride hydrate has the potential to interact with a variety of other drugs and compounds. wikipedia.orgdrugbank.com

Drug Interaction Profile of Ipidacrine

Drugs that Increase Bradycardic (Heart Rate Slowing) Effects : Co-administration with beta-blockers such as acebutolol, betaxolol, bisoprolol, nadolol, and nebivolol (B1214574) may increase the risk of a slowed heart rate. drugbank.com

Drugs whose Therapeutic Efficacy may be Decreased by Ipidacrine : The effects of anticholinergic drugs (e.g., amantadine, biperiden, mepenzolate) can be diminished when used with ipidacrine. drugbank.com

Drugs whose Therapeutic Efficacy may Decrease Ipidacrine's Effect : The therapeutic efficacy of ipidacrine may be reduced when combined with certain corticosteroids like betamethasone (B1666872) and meprednisone. drugbank.com

Increased Risk of Adverse Effects : The risk or severity of adverse effects can be heightened when ipidacrine is combined with other cholinesterase inhibitors or cholinergic agonists like acetylcholine, bethanechol, and nicotine. drugbank.com

Neuromuscular Blocking Agents : Ipidacrine may increase the neuromuscular blocking activities of agents like moxisylyte (B1676771) and aclidinium. drugbank.com

Interactive Table: Potential Drug Interactions with Ipidacrine

Interacting Drug Class/CompoundPotential EffectExample Drugs
Beta-BlockersIncreased bradycardic (heart rate slowing) activity.Acebutolol, Betaxolol, Bisoprolol, Nadolol, Nebivolol drugbank.com
AnticholinergicsDecreased therapeutic efficacy of the anticholinergic drug.Amantadine, Biperiden, Mepenzolate drugbank.com
CorticosteroidsDecreased therapeutic efficacy of ipidacrine.Betamethasone, Meprednisone drugbank.com
Cholinergic AgonistsIncreased risk or severity of adverse effects.Acetylcholine, Bethanechol, Nicotine drugbank.com
Neuromuscular Blocking AgentsIncreased neuromuscular blocking activities.Aclidinium, Moxisylyte drugbank.com

Long-term Efficacy and Safety Profile Research (Excluding Dosage and Administration)

This compound has been the subject of multiple clinical studies to evaluate its long-term efficacy and safety across a range of neurological conditions. Research has demonstrated its potential in improving patient outcomes over extended periods, although regulatory bodies have also highlighted the need for more methodologically robust studies.

Long-term use of Ipidacrine has been associated with sustained improvements in nerve function and symptom management. For instance, in a six-month observational study involving patients with idiopathic neuropathy of the facial nerve (Bell's palsy), those receiving Ipidacrine in addition to a basic treatment regimen showed a more significant restoration of facial nerve function compared to the control group. ima-press.net Similarly, a 60-day study on patients with diabetic polyneuropathy (DPN) found that Ipidacrine therapy was effective in reducing the severity of neuropathic pain and normalizing vegetative tests. ima-press.netima-press.net In this study, patients receiving oral Ipidacrine saw their total Neurological Symptoms Score (NSS) decrease by 37% by the 60th day of treatment. ima-press.netima-press.net

Further studies have indicated that prolonged administration of Ipidacrine can enhance the propagation of electrical signals along peripheral nerves, which is indicative of active remyelination processes. scholarexpress.net This suggests a deeper, restorative potential beyond simple symptomatic relief. Clinical trials have also investigated its use in mononeuropathies and post-ischemic stroke recovery, showing positive dynamics in electroneuromyographic (ENMG) parameters, such as increased M-response amplitude and nerve conduction velocity, compared to standard therapy alone. scholarexpress.netnih.gov

While numerous studies point to the efficacy and safety of Ipidacrine, it is noteworthy that in May 2025, the European Medicines Agency (EMA) began a review of Ipidacrine-containing medicines. europa.eu The review was initiated due to concerns regarding the strength of data supporting its effectiveness in various authorized uses, citing that many studies had small participant numbers or methodological limitations. europa.eu Concerns were also raised about the potential for liver damage, following reports of increased liver enzymes in some studies. europa.eu

Outcome MeasureIpidacrine Group (n=20)Control Group (n=15)P-value
House-Brackmann Scale Score1.4 ± 0.51.9 ± 0.7&lt;0.05
Facial Clinimetric Evaluation (FaCE) Score90 ± 9.878 ± 11.8&lt;0.05
Synkinesis Assessment Questionnaire (SAQ) Score42.1 ± 16.148.6 ± 12.90.203
Data derived from a 6-month observational study on patients with idiopathic facial nerve neuropathy. ima-press.net

Ipidacrine exhibits several mechanisms that confer neuroprotective properties and aid in mitigating neurodegenerative processes. Its primary and most well-understood action is the reversible inhibition of acetylcholinesterase (AChE), which increases the concentration of the neurotransmitter acetylcholine in synaptic clefts. scholarexpress.netresearchgate.net This action is fundamental to its application in treating memory disorders and dementia, including Alzheimer's disease, where cholinergic system deficits are a key feature. wikipedia.orgncats.io

Beyond its anticholinesterase activity, Ipidacrine's neuroprotective effects are multifaceted. It directly stimulates impulse transmission in the central nervous system (CNS) and at neuromuscular synapses by blocking voltage-gated potassium channels on the neuronal membrane. wikipedia.orgncats.iowiadlek.pl This blockade prolongs the period of excitation in the presynaptic fiber, leading to an increased influx of calcium ions and subsequently enhancing the release of acetylcholine. scholarexpress.net This dual mechanism of AChE inhibition and potassium channel blockade synergistically improves neuromuscular transmission and nerve impulse conduction. scholarexpress.net

Research indicates that Ipidacrine's therapeutic action extends to the structural and functional recovery of nervous tissue. Prolonged use has been shown to increase the rate of excitation propagation along peripheral nerves, which reflects the activation of remyelination processes—the repair of the protective myelin sheath around nerve fibers. scholarexpress.netnih.gov Furthermore, the compound possesses a moderate analgesic effect, attributed to its ability to block potential-dependent sodium channels, a mechanism also utilized by some modern antiepileptic drugs for pain management. scholarexpress.net

Based on the conducted research, there is currently a lack of specific studies detailing the direct impact of this compound on neuroglial cells, such as astrocytes and microglia. While the roles of these glial cells in neuroinflammation and CNS homeostasis are well-documented, nih.govnih.govplos.org literature specifically investigating the modulatory effects of Ipidacrine on their activation, proliferation, or function is not available in the search results. Therefore, a definitive statement on Ipidacrine's influence on neuroglial activity cannot be made at this time.

The concept of neurohumoral balance involves the complex interplay of neurotransmitters, hormones, and other signaling molecules within the nervous and endocrine systems, such as the sympathetic nervous system and the renin-angiotensin-aldosterone system (RAAS). nih.govnih.gov While Ipidacrine is known to enhance the effects of various neurohumoral substances—including adrenaline, serotonin, histamine, and oxytocin—on smooth muscle, the existing research does not specifically address its role in restoring a disrupted neurohumoral balance. wikipedia.orgncats.io The available literature focuses on its primary mechanisms of cholinesterase inhibition and potassium channel blockade rather than a broader regulatory effect on systemic neurohormonal systems.

An important aspect of long-term pharmacotherapy is the potential for the development of treatment tolerance, where the patient's response to a drug diminishes over time. Research and clinical observation indicate that this compound has a low propensity for inducing such tolerance. wiadlek.pl

One study explicitly notes that Ipidacrine has a "low ability to lead a treatment tolerance with repeated prescription". wiadlek.pl This suggests that its therapeutic effects can be maintained over extended periods without the need for significant escalations in administration. This characteristic is considered a key feature of the drug's pharmacological profile. wiadlek.pl Furthermore, a 60-day study evaluating the efficacy and tolerance of Ipidacrine in patients with diabetic polyneuropathy reported no adverse events during the treatment period, providing indirect support for its good tolerability over time. ima-press.netima-press.net

Advanced Research Methodologies and Analytical Approaches

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods are fundamental in the qualitative and quantitative analysis of Ipidacrine (B1672102) hydrochloride hydrate (B1144303).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and quantifying Ipidacrine hydrochloride hydrate in pharmaceutical formulations. nih.govnih.gov HPLC methods are favored for their high resolution, sensitivity, and accuracy. nih.gov The versatility of HPLC allows for the separation of the main compound from its impurities and degradation products, which is essential for quality control. nih.govnih.gov

A typical HPLC analysis involves a stationary phase, such as a C18 column, and a mobile phase tailored to achieve optimal separation. psu.eduasianpubs.org For instance, a mobile phase might consist of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH, pumped at a constant flow rate. nih.govrsc.org Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits maximum absorbance, ensuring excellent linearity for quantitative analysis. nih.govrsc.org The purity of this compound is often reported to be above 95% as determined by HPLC. lgcstandards.combritiscientific.com The development of robust HPLC methods is a critical step in both the pre-formulation and commercial production stages of Ipidacrine. synzeal.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Pharmacokinetic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique frequently employed for the analysis of drugs and their metabolites in biological fluids, making it invaluable for pharmacokinetic studies. nih.govspringernature.comresearchgate.net In the context of Ipidacrine, GC-MS can be used to determine its concentration in plasma or urine over time, providing crucial data on its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govscielo.br

The methodology involves extracting the drug from the biological matrix, often followed by derivatization to increase its volatility and thermal stability for GC analysis. nih.gov The gas chromatograph separates the analyte from other components, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions. springernature.comojp.gov This high level of specificity and sensitivity allows for the detection of very low concentrations of the drug, which is essential for pharmacokinetic profiling. nih.govscielo.br While GC-MS is a cornerstone in drug analysis, for some complex isomers, it may be supplemented with other techniques for unequivocal identification. ojp.gov

UV-Vis and IR Spectroscopy for Identification and Calibration

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental tools for the identification and calibration of this compound. UV-Vis spectroscopy is often used in conjunction with HPLC for detection and quantification, relying on the principle that the drug absorbs light at a specific wavelength. nih.gov

Infrared spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides a "fingerprint" of the molecule by identifying its functional groups. researchgate.net The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds within the Ipidacrine molecule. researchgate.netresearchgate.net This technique is highly effective for confirming the identity of the compound and can be used to study interactions between the drug and excipients in a formulation. tmj.ro Both UV-Vis and IR spectroscopy are valuable for developing calibration curves for quantitative analysis in various pharmaceutical assays. researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Form Analysis

Powder X-ray Diffraction (PXRD) is an essential non-destructive technique for analyzing the solid-state properties of this compound. creative-biostructure.com It is the primary method for identifying different crystalline forms (polymorphs), which can have distinct physical properties affecting a drug's stability and bioavailability. researchgate.netnews-medical.netnih.gov

The PXRD pattern is unique to a specific crystalline structure. When an X-ray beam interacts with a powdered sample, it diffracts at specific angles, creating a characteristic diffraction pattern. creative-biostructure.comnih.gov For this compound, PXRD is used to characterize its various crystalline modifications, including different hydrates and solvates. researchgate.netresearchgate.net Research has identified several crystalline forms of Ipidacrine hydrochloride, such as monohydrates, hemihydrates, and anhydrous forms, each with a unique PXRD pattern. researchgate.net For example, one study noted a new crystalline phase with a characteristic diffraction signal at a 2θ value of 21.5°. researchgate.net This analysis is crucial during drug development to select the most stable and effective crystalline form for a pharmaceutical product. news-medical.netnih.gov

Table 1: Key PXRD Peaks for Different Ipidacrine Hydrochloride Crystalline Forms
Crystalline FormReported Characteristic PXRD Peaks (2θ)Reference
New Crystalline PhaseCharacteristic signal at 21.5° researchgate.net
Form 2Strongest reflection at 16.9 ± 0.2° google.com
Form 3Strongest reflections at 17.2 ± 0.2°, 17.8 ± 0.2°, 21.2 ± 0.2°, 22.4 ± 0.2° google.com

Thermal Analysis for Stability and Polymorphism

Thermal analysis techniques are critical for investigating the stability and polymorphic behavior of this compound by measuring its physical properties as a function of temperature. nih.govnih.gov

Differential Thermal Analysis (DTA) and Thermogravimetry (TG)

Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are often performed simultaneously (TG-DTA) to provide comprehensive information about the thermal events that this compound undergoes upon heating. uni-siegen.deeag.commdpi.com

Thermogravimetry (TG) measures the change in mass of a sample as it is heated. uni-siegen.de For this compound, TG is used to determine the water content by observing the mass loss upon dehydration. researchgate.net For example, the dehydration of Ipidacrine monohydrate B has been observed to start at 80°C, while monohydrate A begins to dehydrate at 90°C. researchgate.net The TG curve can precisely quantify the amount of water or solvent lost, helping to distinguish between different hydrated or solvated forms. nih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference as they are heated. uni-siegen.de This reveals thermal events such as melting, crystallization, and polymorphic transitions. eag.com Endothermic peaks in a DTA curve for Ipidacrine typically correspond to dehydration and melting, while exothermic peaks can indicate crystallization or degradation. researchgate.net For instance, studies have shown that different polymorphs of Ipidacrine hydrochloride exhibit different dehydration temperatures and enthalpy changes, which are clearly visible on DTA curves. researchgate.net Together, TG and DTA are powerful tools for characterizing the various crystalline forms of Ipidacrine, their thermal stability, and the phase transitions they undergo. researchgate.netmdpi.com

Table 2: Thermal Events for Ipidacrine Hydrochloride Hydrates
Crystalline FormThermal EventOnset Temperature (°C)Reference
Monohydrate BDehydration80 researchgate.net
Monohydrate ADehydration90 researchgate.net

Dehydration and Hydration Studies of Crystalline Forms

The crystalline state of a pharmaceutical compound, including its hydration level, can significantly influence its stability, solubility, and bioavailability. Ipidacrine hydrochloride is known to exist in various crystalline forms, including monohydrates and anhydrous forms, making dehydration and hydration studies essential for its characterization. researchgate.netresearchgate.net

Research has identified two primary monohydrate forms, designated as A and B, with monohydrate A being the more thermodynamically stable form. researchgate.neticddt.com The two forms exhibit different dehydration temperatures, with monohydrate B beginning to lose water at 80°C, while monohydrate A starts dehydrating at 90°C. researchgate.net

The process of dehydration of these monohydrates leads to the formation of different crystalline phases. Dehydration of monohydrate A results in the formation of a hemihydrate (form F) and an anhydrous form (form G). researchgate.net In contrast, the complete dehydration of monohydrate B yields a different anhydrous form, E. researchgate.neticddt.com

Hydration studies reveal the dynamic nature of these crystalline forms in the presence of moisture. Anhydrous form E, when exposed to ambient conditions (50% relative humidity, 22°C), readily transforms back to monohydrate B within approximately two hours. researchgate.net The hydration of forms F and G, derived from monohydrate A, is a slower process, taking two and five days, respectively, for complete hydration. researchgate.net Interestingly, both F and G transform into the metastable monohydrate B under ambient conditions. icddt.com

Heating monohydrate B at 120°C leads to a non-stoichiometric hydrate C, which can be either rehydrated back to monohydrate B at 55% relative humidity or converted to another non-stoichiometric hydrate, form D. icddt.com These transformations highlight the complex interplay between temperature, humidity, and the crystalline structure of Ipidacrine hydrochloride.

Table 1: Dehydration and Hydration Behavior of Ipidacrine Hydrochloride Crystalline Forms

Initial FormConditionResulting Form(s)Notes
Monohydrate AHeating at 90°CHemihydrate (F) and Anhydrous (G) researchgate.net
Monohydrate BHeating at 80°CAnhydrous (E) researchgate.net
Anhydrous EAmbient (50% RH, 22°C)Monohydrate BTakes approximately 2 hours. researchgate.net
Hemihydrate FAmbientMonohydrate BComplete hydration in 2 days. researchgate.net
Anhydrous GAmbientMonohydrate BComplete hydration in 5 days. researchgate.net
Monohydrate BHeating at 120°CNon-stoichiometric Hydrate C icddt.com

In Silico and Computational Approaches

Computational methods have become indispensable in modern drug discovery and development, offering rapid and cost-effective ways to predict the behavior and properties of molecules like Ipidacrine. nih.gov These in silico approaches provide valuable insights that guide experimental studies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of Ipidacrine, which acts as a cholinesterase inhibitor, molecular docking can elucidate its binding mode within the active site of acetylcholinesterase (AChE). researchgate.netnih.gov This allows researchers to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for its inhibitory activity. youtube.com By simulating the interaction between Ipidacrine and its target enzyme, researchers can gain insights into the structural basis of its mechanism of action. nih.govnih.gov

The pharmacokinetic properties of a drug, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its efficacy and safety. mdpi.comnih.gov In silico models, often powered by machine learning and artificial intelligence, can predict these properties based on the molecular structure of a compound. frontiersin.orgnih.gov For a centrally acting drug like Ipidacrine, predicting its ability to cross the blood-brain barrier (BBB) is particularly important. Computational models can estimate properties like lipophilicity and aqueous solubility, which are key determinants of intestinal absorption and BBB permeability. researchgate.net These predictive models help in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles, thereby reducing the reliance on extensive experimental testing. frontiersin.org

Stress Studies for Degradation Pathways

Forced degradation or stress studies are essential for understanding the chemical stability of a drug substance. nih.gov These studies involve subjecting the compound to harsh conditions to accelerate its degradation, which helps in identifying potential degradation products and elucidating the degradation pathways. researchgate.netnih.gov

To assess the stability of Ipidacrine hydrochloride, it is subjected to various stress conditions, including heat, light (photolysis), and oxidative environments. nih.gov Studies have shown that Ipidacrine hydrochloride decomposes under thermal stress and photolysis. nih.gov For instance, extended heating at temperatures of 160°C and higher can lead to decomposition. icddt.com The compound has been found to be stable under acidic hydrolysis and oxidative stress conditions but is susceptible to degradation under alkaline hydrolytic stress. nih.gov Understanding how Ipidacrine degrades under these conditions is crucial for developing stable pharmaceutical formulations and establishing appropriate storage conditions. researchgate.net

Neuroimaging Techniques for Brain Activity Assessment

Neuroimaging techniques provide a non-invasive window into the brain, allowing researchers to observe the effects of drugs on brain activity and function. nih.gov These methods are invaluable for understanding the neuropharmacological actions of compounds like Ipidacrine.

Several neuroimaging modalities can be employed, each with its own strengths. iu.edu Functional magnetic resonance imaging (fMRI) measures brain activity by detecting changes in blood flow, offering high spatial resolution. nih.gov Electroencephalography (EEG) records the electrical activity of the brain with excellent temporal resolution, making it ideal for studying the timing of neural events. iu.edunih.gov Positron emission tomography (PET) can be used to visualize and quantify the distribution of a radiolabeled drug in the brain, providing direct evidence of target engagement. iu.edunih.gov These advanced imaging techniques can help to characterize the impact of Ipidacrine on brain circuits and cognitive functions. researchgate.netresearchgate.net

Electroencephalography (EEG) Predictors

Electroencephalography (EEG) stands as a significant non-invasive method for evaluating the functional state of the brain's cortex, and its utility in monitoring the therapeutic effects of neurotropic drugs is an area of active research. In the context of this compound, a reversible cholinesterase inhibitor, EEG methodologies are being explored to identify potential predictors of treatment response, particularly in conditions associated with cognitive decline and neuropathy. While direct, large-scale studies definitively establishing EEG predictors for Ipidacrine are limited, research into the electrophysiological effects of Ipidacrine and related compounds provides a foundation for understanding its impact on brain activity.

The primary mechanism of Ipidacrine involves the inhibition of acetylcholinesterase and the blockade of membrane potassium channels, both of which enhance cholinergic neurotransmission and stimulate impulse transmission in the central nervous system. wikipedia.org These actions are expected to manifest as modulations of EEG patterns. Research has indicated that the effects of Ipidacrine on EEG can differ based on the specific EEG derivations being analyzed, suggesting a complex and regionally specific impact on cortical electrical activity. researchgate.net

Studies on other cholinesterase inhibitors, such as tacrine (B349632), offer insights into the potential EEG changes that might be observed with Ipidacrine treatment. In patients with Alzheimer's disease, long-term treatment with tacrine has been shown to induce specific changes in quantitative EEG (qEEG) parameters. nih.gov For instance, a significant reduction in theta and delta global field power has been observed, alongside decreases in the power of fast beta activities. nih.gov These findings suggest that the slowing of EEG frequencies, a common characteristic in Alzheimer's disease, may be counteracted by cholinergic therapies. nih.govfrontiersin.org The modulation of these frequency bands could, therefore, serve as a potential biomarker for treatment efficacy.

In the realm of neuropathic pain, another area where Ipidacrine has been studied, EEG is being investigated for objective biomarkers. researchgate.netnih.gov Typical EEG findings in chronic neuropathic pain include an increase in theta band power and a decrease in the alpha-beta band power. nih.gov The ability of Ipidacrine to modulate neuronal activity suggests a potential for altering these pathological EEG signatures, which could be explored as a predictive measure of analgesic response.

While the direct identification of EEG predictors for this compound therapy is a developing field, the existing body of research on related compounds and relevant pathologies indicates that quantitative EEG analysis, particularly of spectral power in the theta, delta, alpha, and beta bands, holds promise for identifying individuals who are more likely to respond to treatment. Future research in this area will likely focus on correlating specific EEG changes with clinical outcomes in patients receiving Ipidacrine to establish robust predictive models.

Interactive Data Table: EEG Findings in a Study of a Related Cholinesterase Inhibitor (Tacrine)

The following table summarizes the quantitative EEG changes observed in Alzheimer's disease patients during a 12-month treatment period with tacrine, a compound with a similar mechanism of action to Ipidacrine. nih.gov

Time PointTheta Global Field Power (GFP)Delta Global Field Power (GFP)Beta 1 & 2 Global Field Power (GFP)
Baseline UnchangedUnchangedUnchanged
3 Months Significantly ReducedNo Significant ChangeSignificant Decrease
6 Months Significantly ReducedDecreasedSignificant Decrease
12 Months Still Reduced Compared to BaselineNo Significant Change from BaselineSignificant Decrease

Future Directions and Emerging Research Avenues

Novel Indications and Therapeutic Repurposing

Anti-tumor Properties

The potential anti-tumor effects of Ipidacrine (B1672102) hydrochloride hydrate (B1144303) are an emerging area of interest, largely stemming from the known anti-cancer activities of related chemical structures, such as acridine (B1665455) and quinacrine (B1676205) derivatives. ima-press.netnih.govnih.gov Acridine derivatives are recognized for their cytotoxic activity, and quinacrine, a 9-aminoacridine (B1665356) derivative, has demonstrated anti-cancer properties in various cancer cell lines, including breast cancer and mesothelioma. nih.govresearchgate.netfrontiersin.org

The anti-cancer mechanisms of these related compounds include the inhibition of topoisomerase activity and the induction of DNA damage, leading to apoptosis (programmed cell death). nih.govresearchgate.net For instance, quinacrine has been shown to cause a dose-dependent decrease in the growth of breast cancer cells and to increase apoptosis by causing cell cycle arrest in the S-phase. nih.govresearchgate.net While direct and extensive research on the anti-tumor properties of ipidacrine itself is still limited, its structural similarity to these compounds suggests a potential for similar activity. wikipedia.org Further investigation into novel imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) derivatives has also shown promising cytotoxic effects against cancer cells, indicating a broad potential for heterocyclic compounds in cancer therapy. nih.govresearchgate.net

Chronic Neuropathic Pain Management

Ipidacrine has demonstrated efficacy in the management of chronic neuropathic pain, particularly in patients with diabetic polyneuropathy (DPN). ima-press.netima-press.net Clinical studies have shown that therapy with ipidacrine can lead to a significant reduction in the severity of neuropathic pain syndrome. ima-press.netima-press.net

In one study involving 49 patients with DPN, individuals were divided into three groups. Two groups received ipidacrine through different administration routes in addition to basic therapy, while a control group received only basic therapy. ima-press.netima-press.net The results indicated a significant decrease in pain scores for the groups receiving ipidacrine. ima-press.netima-press.net For instance, patients receiving oral ipidacrine experienced a 37% decrease in scores on the Neurological Symptoms Score (NSS) scale after 60 days of treatment. ima-press.netima-press.net

The analgesic effect of ipidacrine is thought to be related to its ability to improve impulse conduction along peripheral nerves. nih.govscholarexpress.net Studies on patients with other forms of neuropathies, such as tunnel syndromes and mononeuropathies, have also reported positive outcomes, with ipidacrine treatment leading to a regression of neuropathic pain and improvement in quality of life. researchgate.netnih.gov

Table 2: Efficacy of Ipidacrine in Patients with Diabetic Polyneuropathy

Treatment GroupDuration of TreatmentReduction in Neurological Symptoms Score (NSS)
Oral Ipidacrine60 days37% (p<0.05)
Intramuscular then Oral Ipidacrine30 days22% (p<0.05)
Intramuscular then Oral Ipidacrine60 days35% (p<0.05)
Basic Therapy Only60 daysNo significant change

Data from a clinical study on patients with diabetic polyneuropathy. ima-press.netima-press.net

Development of Multifunctional Derivatives and Conjugates

Structural Modifications for Enhanced Selectivity and Efficacy

Ipidacrine is a modification of the older drug tacrine (B349632). wikipedia.org The development of new derivatives of cholinesterase inhibitors is an active area of research, with a focus on enhancing selectivity and efficacy. nih.govnih.gov Structural modifications to the core molecule can significantly alter its pharmacological properties. For example, in the development of tacrine derivatives, the addition of a halogen at the 6-position of homodimeric tacrines resulted in a remarkable enhancement in acetylcholinesterase (AChE) inhibitory efficacy and selectivity. nih.gov

Similarly, the synthesis of novel heterobivalent tacrine derivatives, where a trimethoxy-substituted benzene (B151609) was linked to the tacrine moiety, yielded compounds with high potency and surprising selectivity toward human butyrylcholinesterase (BChE). nih.gov Research into other heterocyclic systems, such as tryptanthrin (B1681603) derivatives, has also demonstrated that specific substitutions can lead to high selectivity for certain enzyme isoforms, like c-Jun N-terminal kinase 3 (JNK3). mdpi.com These examples of structural modifications in related compounds highlight the potential for creating novel ipidacrine derivatives with improved therapeutic profiles for various neurological disorders. nih.govnih.gov

Conjugates with Antioxidants and Metal Chelators

A promising strategy in drug development for neurodegenerative diseases involves creating multifunctional compounds by conjugating active molecules with other beneficial agents, such as antioxidants and metal chelators. researchgate.net This approach is being explored with cholinesterase inhibitors like tacrine to develop treatments for conditions like Alzheimer's disease. nih.gov

Hybrids of tacrine and melatonin (B1676174) have been developed, combining the cholinesterase-inhibiting properties of tacrine with the antioxidant and neuroprotective effects of melatonin. nih.gov Similarly, tacrine has been conjugated with ferulic acid, another antioxidant, using a polymethylene diamine-type spacer. nih.gov The rationale behind this approach is to simultaneously address multiple pathological factors involved in neurodegenerative diseases. While direct research on ipidacrine conjugates is in its early stages, the synthesis of conjugates of amiridine (another name for ipidacrine) with thiouracil derivatives has been explored for their anticholinesterase and antioxidant activities, as well as their ability to inhibit β-amyloid self-aggregation. researchgate.net The development of such conjugates represents a forward-looking avenue for creating more effective therapies. nih.gov

Investigating Inter-patient Variability and Individualized Responses

The therapeutic outcomes of Ipidacrine hydrochloride hydrate can differ among patients, a phenomenon that underscores the necessity for research into inter-patient variability and the development of individualized treatment strategies. Understanding the factors that contribute to varied responses is a significant future research direction, aiming to optimize efficacy and tailor therapy to specific patient profiles.

A key area of investigation is the role of pharmacogenetics in Ipidacrine metabolism and response. nih.govnih.gov Genetic variations, particularly single nucleotide polymorphisms (SNPs), in genes that encode for metabolic enzymes or drug targets can lead to significant differences in how a drug is processed and its ultimate effect. nih.gov The cytochrome P450 (CYP) enzyme system, primarily located in the liver, is responsible for the metabolism of a vast number of drugs. nih.govnih.gov The activity of these enzymes can vary considerably between individuals due to genetic polymorphisms, potentially leading to differences in drug clearance and exposure. nih.govyoutube.com For instance, if a patient has a genetic variant that reduces the activity of a key metabolizing enzyme, they may experience higher drug concentrations, whereas a variant that increases enzyme activity could lead to faster drug elimination and potentially reduced efficacy. youtube.comyoutube.com

Ipidacrine is structurally related to tacrine. wikipedia.orgumed.edu.al Research on tacrine has shown that it is metabolized by the CYP1A2 enzyme and exhibits considerable pharmacokinetic interindividual variation, which is thought to influence both its effectiveness and side effects. nih.gov This suggests that the metabolism of Ipidacrine could also be subject to similar variability, making the study of CYP enzyme genetics in patients treated with Ipidacrine a crucial research avenue. Identifying which CYP isoforms are primarily responsible for Ipidacrine metabolism and cataloging common genetic variants could pave the way for genotype-guided dosing strategies. youtube.com

Furthermore, inconsistent results in clinical studies and uncertainties regarding effectiveness across its various authorized uses in Europe have been noted, which may be related to this underlying variability. researchgate.neteuropa.eu The European Medicines Agency (EMA) has initiated a review of ipidacrine-containing medicines, citing concerns about the strength of data supporting its effectiveness and its use in a diverse range of neurological conditions that are not clearly defined. europa.eu This regulatory scrutiny highlights the urgent need to identify patient subgroups who are most likely to benefit from the therapy. Research that correlates genetic markers or other biomarkers with clinical outcomes could help to clarify these uncertainties and define more precise indications for its use. nih.govnih.gov

Investigating potential drug-drug interactions is another critical component of personalizing therapy. drugbank.com Since the CYP450 enzymes metabolize many different medications, there is a potential for competitive inhibition or induction when multiple drugs are administered concurrently. youtube.com Understanding Ipidacrine's metabolic pathway would allow for the prediction and management of interactions with other drugs, which is essential for patients with comorbidities who are on multiple medications.

Future research should focus on multi-faceted studies that integrate genomic data with clinical response to build predictive models for Ipidacrine therapy. Such an approach is fundamental to advancing from a one-size-fits-all model to a more precise, personalized application of this compound. nih.gov

Advanced Drug Delivery Systems Research

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can significantly influence the drug's pharmacokinetic profile, including its solubility, dissolution rate, and stability. For this compound, research into its various crystalline forms is a key aspect of developing advanced drug delivery systems with optimized therapeutic performance. nih.gov

Ipidacrine hydrochloride has been shown to exist in a variety of crystalline modifications, including polymorphs, hydrates, and solvates. nih.govmedchemexpress.com Research has identified multiple forms that differ by the type and amount of solvent within the crystal structure. umed.edu.alnih.gov These forms include at least two monohydrates (A and B), two hemihydrates, two anhydrous forms, non-stoichiometric hydrates, and mixed solvates with solvents like octanol, methanol, chloroform, and dimethylformamide. nih.gov

The existence of these different crystalline structures is highly relevant to pharmaceutical development. Each form can have distinct physicochemical properties, which in turn affect the drug's bioavailability. nih.gov For example, the dehydration temperatures for the two known monohydrate forms, A and B, are different, with form B being metastable and starting to lose water at a lower temperature than the more stable form A. nih.gov Such differences in thermal stability are critical for manufacturing and storage protocols.

The optimization of these crystalline forms involves selecting the single form that provides the most desirable and consistent pharmacokinetic characteristics for a final dosage form. nih.gov An ideal crystalline form would have high solubility and dissolution rates to ensure good absorption, as well as excellent physical and chemical stability to guarantee a long shelf-life and predictable performance. nih.gov For instance, a non-stoichiometric hydrate, which can absorb variable amounts of water depending on humidity, might present challenges for consistent dosing and stability, whereas a stable, stoichiometric monohydrate might be preferred. nih.govnih.gov

Future research in this area will likely focus on:

Comprehensive Screening: Systematically screening for all possible crystalline forms of Ipidacrine hydrochloride under various conditions to ensure the most stable and effective form is identified.

Structural and Physicochemical Characterization: Using advanced analytical techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to fully characterize the structure and properties of each crystalline form. nih.gov

Pharmacokinetic Evaluation: Performing in vitro dissolution studies and in vivo bioavailability studies in animal models for the most promising crystalline forms to directly compare their pharmacokinetic profiles.

Controlling Crystallization: Developing robust and reproducible manufacturing processes that consistently produce the desired crystalline form, preventing the unintended formation of less desirable polymorphs. nih.gov

By optimizing the crystalline form of this compound, it may be possible to enhance its therapeutic efficacy, ensure consistent product quality, and improve patient outcomes.

Q & A

Q. What are the primary molecular mechanisms of ipidacrine hydrochloride hydrate, and how do they influence experimental design?

this compound exhibits dual mechanisms: reversible inhibition of acetylcholinesterase (AChE) and blockade of potassium channels. The AChE inhibition increases synaptic acetylcholine levels, enhancing cholinergic neurotransmission, while potassium channel blockade prolongs neuronal depolarization, amplifying signal transmission . For experimental design, researchers should:

  • Use in vitro AChE inhibition assays (e.g., Ellman’s method) with IC₅₀ calculations to quantify potency.
  • Employ electrophysiological techniques (e.g., patch-clamp) to assess potassium channel blockade in neuronal cell lines.
  • Validate dual activity via comparative studies with selective AChE inhibitors (e.g., tacrine) and potassium channel openers .

Q. How do structural features of this compound contribute to its pharmacological activity?

The compound’s cyclopenta[b]quinoline scaffold enables planar aromatic interactions with AChE’s catalytic site, while the amine group facilitates hydrogen bonding to stabilize enzyme inhibition. The hexahydrocyclopentane moiety enhances lipid solubility, promoting blood-brain barrier penetration . Key structural comparisons:

  • Tacrine analog : Lacks the cyclopentane ring, reducing potassium channel effects.
  • Hydrate form : Stabilizes the hydrochloride salt, improving solubility and storage stability .

    Structural optimization studies should focus on modifying the amine group or cyclopentane ring to enhance selectivity .

Q. What standardized analytical methods ensure purity and stability in this compound samples?

  • Purity analysis : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) with UV detection at 254 nm. Purity thresholds >98% are typical for research-grade material .
  • Hydrate confirmation : Thermogravimetric analysis (TGA) to quantify water content (~5-7% weight loss at 100–120°C) .
  • Storage : –20°C in desiccated, light-protected vials to prevent hydrate decomposition or salt deliquescence .

Advanced Research Questions

Q. How should researchers design preclinical studies to evaluate ipidacrine’s neuroprotective efficacy against chemotherapy-induced peripheral neuropathy (CIPN)?

  • Animal models : Paclitaxel-induced neuropathy in rodents (e.g., Sprague-Dawley rats, 2–4 mg/kg paclitaxel, 4 doses over 7 days) .
  • Dosage regimen : Co-administration of ipidacrine (1–5 mg/kg/day orally) with alpha-lipoic acid (100 mg/kg) to assess synergism .
  • Outcome measures :
    • Electroneuromyography: Amplitude and latency of sensory nerve action potentials (SNAPs).
    • Histopathology: Axonal degeneration scores in sural nerves .

Q. Why are there discrepancies in reported neuroprotective efficacy across studies?

Variability arises from:

  • Dosage differences : Higher doses (5 mg/kg) show significant CIPN prevention, while lower doses (1 mg/kg) may lack efficacy .
  • Model specificity : Efficacy in paclitaxel-induced neuropathy models exceeds cisplatin-based models due to differing neurotoxic mechanisms .
  • Combination therapies : Synergy with antioxidants (e.g., alpha-lipoic acid) enhances outcomes compared to monotherapy .

Q. Why was ipidacrine discontinued in Alzheimer’s disease (AD) clinical trials despite promising in vitro data?

  • Pharmacokinetics : Poor oral bioavailability (<30%) and short half-life (~2 hours) limited sustained AChE inhibition in humans .
  • Side effects : Dose-dependent cholinergic hyperactivity (nausea, bradycardia) and off-target potassium channel effects in cardiac tissue .
  • Comparative efficacy : Newer AChE inhibitors (e.g., donepezil) demonstrated superior safety and longer action .

Q. What methodological approaches optimize ipidacrine’s synthesis for research-scale applications?

  • Hydrate stabilization : Recrystallization from ethanol-water (3:1) to ensure monohydrate formation .
  • Purity control : Column chromatography (silica gel, chloroform/methanol gradient) to remove byproducts like deaminated analogs .
  • Yield improvement : Microwave-assisted synthesis reduces reaction time (2 hours vs. 24 hours conventional) .

Q. How does the hydrate form impact ipidacrine’s physicochemical and pharmacological properties?

  • Solubility : The hydrate form increases aqueous solubility (15 mg/mL vs. 5 mg/mL anhydrous form), facilitating in vivo administration .
  • Stability : Hydrate crystals resist deliquescence under humid conditions (30–60% RH), ensuring long-term storage integrity .
  • Bioavailability : Hydrate dissociation in gastric fluid enhances dissolution rate, improving absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.